molecular formula C23H25NO7 B2857485 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 858757-63-8

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2857485
CAS No.: 858757-63-8
M. Wt: 427.453
InChI Key: YREKDVZOEQSQTJ-ZDLGFXPLSA-N
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Description

The compound Benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate is a dithiocarbazate derivative that adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .


Synthesis Analysis

The synthesis of related compounds involves the cyclization of the corresponding opened hydrazinecarbothioamides during gentle heating in absolute ethanol .


Molecular Structure Analysis

The crystal structure of related compounds has been characterized by single-crystal X-ray diffraction . The geometry around the zinc atom in one such compound is a distorted tetrahedron .


Chemical Reactions Analysis

The title compound, a dithiocarbazate derivative, forms a three-dimensional supramolecular structure through N—H…S hydrogen bonds and C—H…O hydrogen bonds .


Physical and Chemical Properties Analysis

The UV–Vis–NIR spectrum of a related compound showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .

Future Directions

The third-order nonlinear optical properties of related compounds have been evaluated, indicating potential for nonlinear optical device applications .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-17(13-15)31-18(21(16)25)10-14-11-19(27-3)22(29-5)20(12-14)28-4/h8-13H,6-7H2,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREKDVZOEQSQTJ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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